3-O-Methyltolcapone
Overview
Description
3-O-Methyltolcapone is a metabolite of tolcapone, a potent and reversible inhibitor of catechol-O-methyltransferase (COMT), which is used as an adjunct therapy for Parkinson's disease (PD) . Tolcapone helps in the management of PD by increasing the bioavailability of levodopa, a precursor to dopamine, thereby enhancing its therapeutic effects . The metabolite 3-O-methyltolcapone is formed through the methylation of tolcapone by COMT .
Synthesis Analysis
The synthesis of tolcapone, and by extension its metabolite 3-O-methyltolcapone, involves a series of chemical reactions starting from 4-hydroxy-3-methoxy-5-nitro-4′-methylbenzophenone, which is prepared through a Grignard reaction followed by oxidation, debenzylation, and nitration . Although the direct synthesis of 3-O-methyltolcapone is not detailed, it can be inferred that it is produced during the metabolism of tolcapone in the body .
Molecular Structure Analysis
While the molecular structure of 3-O-methyltolcapone is not explicitly described in the provided papers, it can be deduced from the name that the compound is a methylated derivative of tolcapone at the 3-O position. This methylation likely affects the compound's ability to inhibit COMT, as it is the result of the enzyme's action on tolcapone .
Chemical Reactions Analysis
3-O-Methyltolcapone is the product of the methylation reaction catalyzed by COMT, where the methyl group from S-adenosyl-l-methionine (SAM) is transferred to tolcapone . The formation of 3-O-methyltolcapone is relatively decreased at higher doses of tolcapone, suggesting a saturation of the COMT enzyme's capacity . Additionally, the route of administration of tolcapone affects the disposition of the 3-O-methylated metabolite, with oral administration leading to a slower elimination compared to intravenous administration .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-O-methyltolcapone are not directly discussed in the provided papers. However, it is mentioned that 3-O-methyltolcapone offers superior chromatographic performance compared to tolcapone, potentially allowing for a lower limit of detection when screening . This suggests that 3-O-methyltolcapone may have different physical properties, such as solubility or volatility, which could influence its behavior during analytical procedures.
Relevant Case Studies
Several studies have investigated the pharmacokinetics and pharmacodynamics of tolcapone and its metabolites. For instance, the pharmacokinetic-pharmacodynamic interaction between tolcapone and levodopa has been studied, showing that tolcapone increases the area under the concentration-time curve and elimination half-life of levodopa without influencing its maximum concentration . Another study demonstrated that the disposition of the tolcapone 3-O-methylated metabolite is affected by the route of administration, with oral administration leading to a slower elimination . Furthermore, 3-O-methyltolcapone and its lipophilic analogues have been identified as potent inhibitors of transthyretin amyloidogenesis, with high permeability and low toxicity, indicating potential therapeutic applications beyond PD .
Scientific Research Applications
Metabolism and Detection in Equine Subjects
A study by Stanley et al. (2018) investigated the metabolism of tolcapone, a masking agent, in horses. They found that tolcapone undergoes various transformations, including the formation of 3-O-methyl tolcapone. This metabolite is a better marker for screening due to its superior chromatographic performance and potentially lower detection limit, highlighting its use in doping control in equine sports (Stanley et al., 2018).
Comparative Biochemical Studies Across Species
Research by Xia et al. (2018) compared catechol-O-methyltransferase (COMT)-mediated methylation across various species, including the effects of tolcapone. This study aids in understanding COMT-associated biological processes and in the development of therapeutic molecules targeting COMT, with implications for the use of tolcapone and its metabolites like 3-O-methyltolcapone (Xia et al., 2018).
Protective Role Against Levodopa Toxicity
Offen et al. (2001) examined the effects of 3-O-methylation by COMT on levodopa toxicity. They found that 3-O-methyltolcapone was not toxic to cell cultures and that COMT attenuates levodopa toxicity by metabolizing it to non-toxic 3-O-methyltolcapone. This research highlights its potential protective role in the treatment of Parkinson's disease (Offen et al., 2001).
Interaction with Amyloidogenic Proteins
A study by Loconte et al. (2020) explored the interactions of tolcapone analogues, including 3-O-methyltolcapone, as stabilizers of the amyloidogenic protein transthyretin (TTR). These findings support the relevance of 3-O-methyltolcapone as a TTR stabilizer, suggesting potential therapeutic applications for amyloidosis (Loconte et al., 2020).
Re-evaluation of Safety Profile
Borroni et al. (2001) conducted a re-evaluation of the safety profile of tolcapone, noting its role in reducing the conversion of levodopa to 3-O-methyl DOPA. This study contributes to understanding the safety and therapeutic implications of tolcapone and its metabolites, including 3-O-methyltolcapone (Borroni et al., 2001).
Effects in Hereditary ATTR Amyloidosis
Takahashi et al. (2022) studied the effects of tolcapone on cerebrospinal fluid transthyretin stability in hereditary transthyretin amyloidosis. The presence of 3-O-Methyltolcapone in the CSF highlights its potential to impact CNS manifestations of amyloidosis (Takahashi et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-hydroxy-3-methoxy-5-nitrophenyl)-(4-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-9-3-5-10(6-4-9)14(17)11-7-12(16(19)20)15(18)13(8-11)21-2/h3-8,18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNSNEJUGBEWTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158826 | |
Record name | 3-O-Methyltolcapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Methyltolcapone | |
CAS RN |
134612-80-9 | |
Record name | 3-O-Methyltolcapone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134612809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-O-Methyltolcapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-O-METHYLTOLCAPONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F90Q84HN93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.